Beta-Amyloid (4-24)

Peptide characterization Solubility prediction Handling optimization

Select Beta-Amyloid (4-24) for its unique N-terminal truncation that exposes the FRH-ATCUN motif, conferring ~3000-fold higher Cu(II) affinity (Kd ~30 fM) vs. full-length Aβ. This redox-silent copper chelator is ideal for metal-trafficking studies, early oligomer detection, and antibody screening. Supplied as lyophilized powder, ≥95% purity.

Molecular Formula
Molecular Weight 2560.8
Cat. No. B1578718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (4-24)
Molecular Weight2560.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (4-24) Peptide Fragment for Alzheimer's Research: Procurement-Relevant Identity and Core Specifications


Beta-Amyloid (4-24) is a synthetic 21-amino-acid peptide corresponding to residues Phe4–Gly24 of the human amyloid-β (Aβ) sequence. With a molecular weight of 2560.81 Da and molecular formula C118H166N32O33, this fragment spans the N-terminal metal-binding domain and the central hydrophobic cluster (residues 17–21) while lacking the C-terminal hydrophobic tail present in full-length Aβ1-42 [1]. Typical commercial preparations achieve ≥95% purity (HPLC) and are supplied as lyophilized powder stored at -20 °C [1]. The compound is classified as an N-terminally truncated Aβ species (Aβ4-x family), a group recognized as dominant components of amyloid plaque cores in Alzheimer's disease brain [2]. Its intermediate length and preserved functional motifs make it a specialized tool for investigating early metal-binding interactions, β-sheet progression, and oligomer formation, distinct from both full-length Aβ1-42/1-40 and shorter fragments such as Aβ1-24 or Aβ12-28 .

Why Beta-Amyloid (4-24) Cannot Be Replaced by Aβ1-42, Aβ1-40, or Other In-Class Fragments


Despite belonging to the broader amyloid-β peptide family, Beta-Amyloid (4-24) possesses a unique sequence window—lacking the N-terminal DAE tripeptide while retaining the FRH metal-binding motif and the central hydrophobic cluster—that fundamentally alters its biochemical behavior compared to full-length Aβ1-42, Aβ1-40, or other fragments [1]. N-terminal truncation at Phe4 exposes an ATCUN motif conferring ~3000-fold higher Cu(II) affinity (Kd ~30 fM) relative to full-length Aβ1-42/Aβ1-40, dramatically changing its metal-coordination and redox properties [2]. Furthermore, Aβ4-x peptides exhibit enhanced aggregation propensity and distinct oligomer structural features compared to full-length species, with monomeric Aβ4-42 converting to soluble oligomers significantly faster than Aβ1-42 [3]. Substituting Aβ4-24 with Aβ1-24 (which retains Asp1) eliminates the high-affinity metal-binding signature, while substituting with Aβ4-42 adds the aggregation-driving C-terminal hydrophobic domain, confounding interpretation of structure-function studies defined by the 4-24 residue window [3]. These molecular-level differences mean that assay outcomes, binding data, and aggregation kinetics cannot be assumed interchangeable among Aβ fragments, making informed product selection critical for experimental reproducibility.

Beta-Amyloid (4-24) Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Molecular Weight and Size Differentiation: Aβ4-24 vs. Full-Length Aβ1-42 and Aβ4-42

Beta-Amyloid (4-24) has a molecular weight of 2560.81 Da, which is 43.3% smaller than full-length Aβ1-42 (4514.1 Da) and approximately 35% smaller than Aβ4-42 (~3950 Da) . This significant size reduction eliminates the highly hydrophobic C-terminal tail (residues 25–42), resulting in improved aqueous solubility and reduced non-specific aggregation during experimental handling compared to full-length Aβ peptides, which are notoriously difficult to solubilize without HFIP pretreatment or alkaline buffers [1]. The intermediate size—larger than minimal epitope fragments (e.g., Aβ12-28, 1953 Da) yet smaller than aggregation-prone full-length species—positions Aβ4-24 as a practical tool for studies requiring monomeric or early-oligomeric peptide states without the fibrillation kinetics that dominate Aβ1-42 behavior within hours of solubilization [1].

Peptide characterization Solubility prediction Handling optimization

Copper(II) Binding Affinity via ATCUN Motif: Aβ4-24 vs. Full-Length Aβ1-42/Aβ1-40

N-terminal truncation at Phe4 unmasks an ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif within the FRH sequence (Phe4-Arg5-His6) of Aβ4-24, endowing it with dramatically higher Cu(II) affinity compared to full-length Aβ peptides. Direct measurement using fluorescence competition assays on the model peptide Aβ4-16 (which shares the identical N-terminal FRH motif with Aβ4-24) yielded a conditional dissociation constant (Kd) of 3 × 10⁻¹⁴ M (30 fM) at pH 7.4 [1]. This represents an approximately 3000-fold enhancement in Cu(II) binding affinity relative to full-length Aβ1-42 and Aβ1-40, which bind Cu(II) with Kd values in the low nanomolar to sub-nanomolar range [1][2]. The ATCUN-mediated binding is redox-silent, in contrast to the redox-active Cu(II) coordination by full-length Aβ, which generates reactive oxygen species [2]. This property is shared across the Aβ4-x family; Aβ4-24, containing the full FRH motif, is inferred to exhibit comparable high-affinity, redox-silent Cu(II) binding, making it a superior model for studying physiological metal homeostasis versus pathological redox chemistry dependent on the intact N-terminus [3].

Metal ion binding ATCUN motif Copper coordination Redox activity

Aggregation Propensity and Oligomerization Kinetics: Aβ4-x Class vs. Full-Length Aβ1-42

N-terminally truncated Aβ4-x peptides, including Aβ4-42, exhibit enhanced aggregation propensity relative to full-length Aβ1-42. Pike et al. (1995) reported that Aβ peptides with N-terminal truncations including Aβ4-x show accelerated peptide aggregation compared to full-length species [1]. Bouter et al. (2013) demonstrated that while monomeric Aβ1-42, AβpE3-42, and Aβ4-42 are all unstructured, monomeric Aβ4-42 and AβpE3-42 rapidly convert into soluble oligomeric forms, in contrast to full-length Aβ1-42 which remains in a slower monomer–oligomer equilibrium [1][2]. Circular dichroism spectroscopy confirmed that β-sheet conformations are predominantly formed by all Aβ variants, and all exhibit fibrillary morphology by transmission electron microscopy [1]. A recent head-to-head study (2025) on distinct aggregation behavior of Aβ4-42 versus Aβ1-42 in the presence of Zn(II) revealed notable differences in their aggregation profiles, largely driven by different Zn(II)-binding properties conferred by N-terminal truncation [3]. While these quantitative kinetics are established for Aβ4-42, Aβ4-24—lacking the C-terminal hydrophobic residues that drive fibrillization—is expected to exhibit distinct aggregation behavior intermediate between short non-aggregating fragments and the highly aggregation-prone full-length or Aβ4-42 peptides, making it a controlled model for studying early β-sheet progression without rapid fibril maturation .

Amyloid aggregation Oligomer formation β-sheet progression Thioflavin T kinetics

Neurotoxicity Profile: Aβ4-42 as Toxic as Aβ1-42 in Primary Neurons and In Vivo Behavioral Models

Short-term treatment of primary rat cortical neurons with soluble Aβ4-42 oligomers induced neuron degeneration after 7 days of exposure, with toxicity comparable to that of pyroglutamate Aβ3-42 and full-length Aβ1-42 [1]. In vivo, stereotaxic intraventricular injection of Aβ4-42 into wildtype mice induced significant working memory deficits 4 days post-injection, comparable to deficits caused by AβpE3-42 and Aβ1-42 [1]. This demonstrates that N-terminal truncation at Phe4 does not abrogate neurotoxic potential; rather, Aβ4-x peptides retain full pathogenic activity while exhibiting distinct aggregation and metal-binding properties [2]. Aβ4-24, as a shorter fragment of this family, contains the core regions implicated in oligomer-mediated toxicity (including the central hydrophobic cluster and metal-binding domain) but lacks the C-terminal residues that enhance fibril stability; its toxicity profile relative to Aβ4-42 may differ and should be verified in the specific experimental context [3].

Neuronal toxicity Working memory Intraventricular injection Alzheimer's disease model

Brain Abundance and Pathological Relevance: Aβ4-x Species as Dominant Plaque Components vs. Full-Length Aβ1-42

Mass spectrometric analysis of amyloid-β isoform signatures in Alzheimer's disease brain tissue demonstrated that Aβ4-42 is one of the dominant Aβ isoforms in the hippocampus and cortex, alongside Aβ1-42 and AβpE3-42 [1]. Portelius et al. (2010) showed that in both sporadic and familial AD cases, Aβ4-42 is among the most prevalent variants detected [1]. Lewis et al. (2006) proved that N-truncated Aβ4-x species represent a dominant fraction within plaque cores, with Aβ peptides starting mostly with Phe-4 rather than Asp-1 in plaque extractions [2]. This pathological abundance—comparable to or exceeding that of full-length Aβ1-42 in some brain regions—elevates the biological significance of the Aβ4-x family. While Aβ4-24 itself is a synthetic fragment not directly detected as an endogenous species, it serves as a precise structural mimic of the N-terminal region of the pathologically abundant Aβ4-42 and Aβ4-40 proteoforms, providing a defined tool to dissect the contribution of the 4–24 region to aggregation, metal binding, and toxicity separate from the C-terminal domain [3].

Amyloid plaque composition Mass spectrometry proteomics N-terminally truncated Aβ Alzheimer's disease pathology

Degradation Susceptibility: Aβ4-42 as a Neprilysin Substrate with Differential Clearance vs. Full-Length Aβ

Neprilysin (NEP) is the major Aβ-degrading enzyme in the brain. While degradation of full-length Aβ1-40 and Aβ1-42 by NEP is well established, Hütwohl et al. demonstrated that Aβ4-42 is also an efficient substrate for neprilysin-mediated degradation both in vitro and in vivo [1]. NEP deficiency in the Tg4-42 transgenic mouse model resulted in increased hippocampal intraneuronal Aβ levels and aggravated neuron loss [1]. However, Rostagno et al. (2022) showed that oligomeric forms of Aβ4-40 and Aβ4-42 exhibit enhanced brain retention and reduced clearance compared to their monomeric counterparts, suggesting that the aggregation state of Aβ4-x peptides critically influences their degradation susceptibility [2]. Aβ4-24, being shorter and potentially less aggregation-prone than Aβ4-42, may exhibit differential degradation kinetics—a property that could be exploited in studies discriminating between size-dependent and sequence-dependent proteolytic processing of N-truncated Aβ species [3].

Neprilysin degradation Proteolytic clearance Aβ catabolism Enzyme kinetics

Optimal Use Cases for Beta-Amyloid (4-24): Research and Industrial Applications Grounded in Quantitative Differentiation


High-Affinity Copper(II) Binding Studies Using the ATCUN Motif

Beta-Amyloid (4-24) is the preferred peptide for investigating the copper chaperone function of N-truncated Aβ species due to the exposed ATCUN motif (FRH sequence) conferring femtomolar Cu(II) affinity [1]. Unlike full-length Aβ1-42, which binds Cu(II) with nanomolar affinity and promotes redox cycling, Aβ4-24 provides a redox-silent Cu(II) coordination model, enabling researchers to dissect metal-trafficking from metal-induced oxidative stress. This application is directly supported by the ~3000-fold enhanced Cu(II) binding affinity of the Aβ4-x N-terminus (Kd = 30 fM at pH 7.4) established using the Aβ4-16 model peptide [1]. Experimental designs employing fluorescence quenching, UV-Vis, or EPR spectroscopy to monitor Cu(II) binding should prioritize Aβ4-24 or its shorter analog Aβ4-16 for their well-characterized affinity and spectroscopic handles.

Early β-Sheet Formation and Oligomerization Kinetics Modeling

Aβ4-24 contains the central hydrophobic cluster (residues 17–21) and the N-terminal β-sheet-nucleating region while lacking the highly aggregation-prone C-terminal domain (residues 25–42) that drives rapid fibrillization in Aβ4-42 and Aβ1-42 [2]. This makes it an ideal model for studying early conformational transitions (random coil → β-sheet) and small oligomer formation without the confounding variable of rapid fibril precipitation. Unlike full-length Aβ1-42, which requires HFIP monomerization and aggregates within hours, Aβ4-24 can maintain monomeric or early-oligomeric states over extended experimental time courses, enabling controlled ThT fluorescence, CD spectroscopy, and dynamic light scattering measurements [3]. Researchers conducting metal-induced aggregation studies should select Aβ4-24 to focus exclusively on the N-terminal and central region contributions to β-sheet progression distinct from the C-terminal fibril core.

Antibody Epitope Mapping and Diagnostic Assay Development Targeting Aβ4-x Proteoforms

Given the pathological dominance of Aβ4-x species in AD plaque cores—with Aβ peptides starting at Phe-4 representing a major fraction of plaque extracts—there is growing interest in antibodies specifically recognizing the N-terminus of Aβ4-x proteoforms [4]. Aβ4-24 serves as the ideal screening antigen for characterizing antibodies such as NT4X and other monoclonal antibodies raised against Aβ4-x species, as it presents the full N-terminal epitope (starting at Phe4) without the C-terminal extension that could introduce cross-reactivity with C-terminal-specific antibodies [4]. This application is supported by mass spectrometric evidence that Aβ4-x species are among the most abundant Aβ variants in AD hippocampus and cortex, validating their clinical relevance as diagnostic and therapeutic targets [4].

Neprilysin Substrate Specificity and Proteolytic Clearance Assays

Aβ4-24 can function as a defined minimal substrate for neprilysin and other Aβ-degrading proteases to map cleavage site preferences within the N-terminal and central regions of truncated Aβ species [5]. While Aβ4-42 has been confirmed as a neprilysin substrate, using the shorter Aβ4-24 fragment eliminates C-terminal aggregation-driven resistance to proteolysis, allowing researchers to isolate sequence-dependent cleavage kinetics [5]. This application is particularly relevant for drug discovery programs screening neprilysin activators or inhibitors, where Aβ4-24 offers a reproducible, non-aggregating substrate that simplifies HPLC-MS-based degradation product analysis and kinetic parameter determination (Km, kcat) [5].

Quote Request

Request a Quote for Beta-Amyloid (4-24)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.